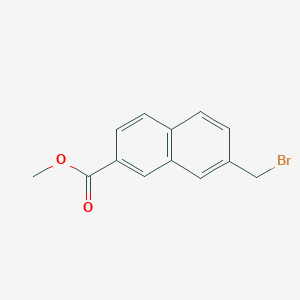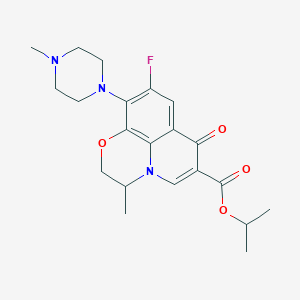
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the naphthoquinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone typically involves the functionalization of the naphthoquinone core. One common method is the methylation and hydroxylation of 1,4-naphthoquinone derivatives. For instance, starting from 1,4-naphthoquinone, methylation can be achieved using methyl iodide in the presence of a base, followed by hydroxylation using appropriate oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反応の分析
Types of Reactions
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
科学的研究の応用
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone has several scientific research applications:
作用機序
The mechanism of action of 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens. Additionally, it can inhibit key enzymes and disrupt cellular pathways .
類似化合物との比較
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and antibacterial properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer activity.
Uniqueness
5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methyl substitution enhance its solubility and reactivity compared to other naphthoquinones .
特性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
5-hydroxy-3,6-dimethoxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-6-10(14)7-4-5-8(17-2)11(15)9(7)12(16)13(6)18-3/h4-5,15H,1-3H3 |
InChIキー |
WBIIXLONAPDMOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC(=C2O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)




![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)


![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)

